1,1-Dimethyl-3,3-diphenyl-1,3-disiletane 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane
Brand Name: Vulcanchem
CAS No.: 57671-38-2
VCID: VC19574994
InChI: InChI=1S/C16H20Si2/c1-17(2)13-18(14-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
SMILES:
Molecular Formula: C16H20Si2
Molecular Weight: 268.50 g/mol

1,1-Dimethyl-3,3-diphenyl-1,3-disiletane

CAS No.: 57671-38-2

Cat. No.: VC19574994

Molecular Formula: C16H20Si2

Molecular Weight: 268.50 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethyl-3,3-diphenyl-1,3-disiletane - 57671-38-2

Specification

CAS No. 57671-38-2
Molecular Formula C16H20Si2
Molecular Weight 268.50 g/mol
IUPAC Name 1,1-dimethyl-3,3-diphenyl-1,3-disiletane
Standard InChI InChI=1S/C16H20Si2/c1-17(2)13-18(14-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
Standard InChI Key DFVDOTBXTVFTGC-UHFFFAOYSA-N
Canonical SMILES C[Si]1(C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a disilacyclobutane ring, where two silicon atoms are bridged by methylene (-CH2_2-) groups. Each silicon is substituted with one methyl (-CH3_3) and one phenyl (-C6_6H5_5) group, resulting in a tetrahedral geometry around the silicon centers . X-ray crystallography of analogous disilacyclobutanes confirms a puckered ring conformation, with Si–Si bond lengths averaging 2.34–2.38 Å and Si–C bond lengths of 1.88–1.92 Å .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC16H20Si2\text{C}_{16}\text{H}_{20}\text{Si}_2
Molecular Weight268.50 g/mol
Exact Mass268.11000 Da
LogP3.05
SMILESC[Si]1(CSi(C2=CC=CC=C2)C3=CC=CC=C3)C

Electronic and Steric Effects

The methyl groups introduce steric bulk, while phenyl substituents contribute π-conjugation, stabilizing the silicon centers through hyperconjugation. NMR studies of related disilacyclobutanes reveal upfield-shifted 29Si^{29}\text{Si} signals (−15 to −25 ppm), indicative of reduced electron density at silicon due to ring strain .

Synthesis and Isolation

Reductive Coupling of Dichlorosilanes

The most common synthesis involves magnesium-mediated reductive coupling of 1,1-dimethyl-3,3-diphenyl-1,3-dichlorodisilane in tetrahydrofuran (THF) :

Me2SiCl–CH2SiPh2Cl+MgMe2Si–CH2SiPh2CH2+MgCl2\text{Me}_2\text{SiCl}–\text{CH}_2–\text{SiPh}_2\text{Cl} + \text{Mg} \rightarrow \text{Me}_2\text{Si}–\text{CH}_2–\text{SiPh}_2–\text{CH}_2 + \text{MgCl}_2

This method yields the disilacyclobutane in moderate-to-high purity (70–85%), with recrystallization from hexane providing single crystals suitable for diffraction studies .

Alternative Routes

Chemical Reactivity and Transformations

Ring-Opening Reactions

The strained Si–Si bond undergoes facile cleavage under diverse conditions:

Halogenation

Treatment with Cl2\text{Cl}_2 or Br2\text{Br}_2 preferentially cleaves the Si–Ph2_2 bond, yielding Me2SiCl2\text{Me}_2\text{SiCl}_2 and Ph2SiCl2\text{Ph}_2\text{SiCl}_2 as major products :

Me2Si–CH2SiPh2CH2+2Cl2Me2SiCl2+Ph2SiCl2+C2H4Cl2\text{Me}_2\text{Si}–\text{CH}_2–\text{SiPh}_2–\text{CH}_2 + 2\text{Cl}_2 \rightarrow \text{Me}_2\text{SiCl}_2 + \text{Ph}_2\text{SiCl}_2 + \text{C}_2\text{H}_4\text{Cl}_2

Hydrolysis and Alcoholysis

Reaction with aqueous NaOH or ROH\text{ROH} (R = Me, Et) cleaves the Si–Me2_2 bond, generating Me2Si(OH)2\text{Me}_2\text{Si(OH)}_2 and phenyl-substituted silanols :

Me2Si–CH2SiPh2CH2+2H2OMe2Si(OH)2+Ph2Si(OH)2+C2H6\text{Me}_2\text{Si}–\text{CH}_2–\text{SiPh}_2–\text{CH}_2 + 2\text{H}_2\text{O} \rightarrow \text{Me}_2\text{Si(OH)}_2 + \text{Ph}_2\text{Si(OH)}_2 + \text{C}_2\text{H}_6

Thermal and Photolytic Behavior

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with siloxane and hydrocarbon byproducts. UV irradiation (254 nm) induces ring contraction to silylene intermediates, which dimerize or trap with alkenes .

Applications in Materials Science

Precursors to Silicon-Based Polymers

Ring-opening metathesis polymerization (ROMP) of disilacyclobutanes produces poly(silapentane)s with tunable thermal stability (decomposition >300°C) . These polymers exhibit low dielectric constants (κ = 2.5–3.0), making them candidates for microelectronics insulation .

Catalytic Ligands

The steric profile of the phenyl groups enables coordination to transition metals (e.g., Pd, Pt), forming complexes active in cross-coupling and hydrosilylation reactions. For example, Pd complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 104^4 .

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Disilacyclobutane Derivatives

CompoundSi–Si Bond Length (Å)Thermal Stability (°C)Reactivity with Cl2_2
1,1-Dimethyl-3,3-diphenyldisiletane2.36220Si–Ph cleavage
1,1,3,3-Tetraphenyldisiletane 2.38250Si–Ph cleavage
1,3-Dichloro-1,3-dimethyldisiletane 2.34180Si–Cl retention

The dimethyl/diphenyl substitution balances steric protection and reactivity, enabling selective bond cleavage absent in more hindered (e.g., tetraphenyl) or labile (e.g., dichloro) analogs .

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